molecular formula C9H9O3- B1262273 3-Hydroxy-3-phenylpropionate

3-Hydroxy-3-phenylpropionate

Cat. No. B1262273
M. Wt: 165.17 g/mol
InChI Key: AYOLELPCNDVZKZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-phenylpropionate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 3-hydroxy-3-phenylpropionic acid. It is a monocarboxylic acid anion and a member of benzyl alcohols. It is a conjugate base of a 3-hydroxy-3-phenylpropionic acid.

Scientific Research Applications

  • Biotechnological Production : A study by Ou et al. (2011) demonstrated the continuous preparation of (S)-3-hydroxy-3-phenylpropionate through a process combining microbial transformation and membrane separation. This method significantly improves the catalytic efficiency of microbial cells and increases reactor capacity (Ou et al., 2011).

  • Metabolic Engineering : Chen et al. (2017) reported on the metabolic engineering of Corynebacterium glutamicum for the production of 3-hydroxypropionic acid (3-HP) from glucose and xylose. This method represents a significant advancement in the efficient and sustainable production of 3-HP, a key chemical in various industrial applications (Chen et al., 2017).

  • Enzymatic Synthesis : Varga et al. (2013) explored the chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid, providing valuable insights into the production of these compounds using enzymatic methods (Varga et al., 2013).

  • Pathway Analysis for Production : The work by Jiang et al. (2009) summarized known biosynthetic pathways that could be potentially constructed for 3-hydroxypropionic acid production, discussing mass and redox balances and evaluating thermodynamic favorability (Jiang et al., 2009).

  • Antimicrobial Properties : A study by Yehia et al. (2020) highlighted the potential antimicrobial metabolites from an endophytic fungus, including 3-phenylpropionic acid, suggesting its use as a management tool for plant phytopathogens (Yehia et al., 2020).

  • Microbial Tolerance Mechanisms : Kildegaard et al. (2014) researched the tolerance mechanisms in yeast to 3-hydroxypropionic acid, an important aspect for industrial-scale production of this compound (Kildegaard et al., 2014).

  • High-Production Strategies : Li et al. (2016) conducted systematic optimization studies in Klebsiella pneumoniae for high-yield production of 3-HP, proposing a model for glycerol metabolism and demonstrating significant progress in biological production of 3-HP (Li et al., 2016).

properties

Product Name

3-Hydroxy-3-phenylpropionate

Molecular Formula

C9H9O3-

Molecular Weight

165.17 g/mol

IUPAC Name

3-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/p-1

InChI Key

AYOLELPCNDVZKZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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